Cas no 91167-85-0 (4-Chloro-2-fluoro-5-methoxyaniline)

4-Chloro-2-fluoro-5-methoxyaniline is a substituted aniline derivative featuring chloro, fluoro, and methoxy functional groups on the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique substitution pattern enhances reactivity and selectivity in cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling. The presence of electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) groups allows for fine-tuning of electronic properties, making it valuable in designing bioactive molecules. High purity grades ensure consistent performance in synthetic applications. Proper handling is advised due to potential sensitivity to light and moisture.
4-Chloro-2-fluoro-5-methoxyaniline structure
91167-85-0 structure
Product name:4-Chloro-2-fluoro-5-methoxyaniline
CAS No:91167-85-0
MF:C7H7ClFNO
MW:175.587984323502
MDL:MFCD17169196
CID:829685
PubChem ID:185082

4-Chloro-2-fluoro-5-methoxyaniline Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-2-fluoro-5-methoxybenzenamine
    • 4-CHLORO-2-FLUORO-5-METHOXYANILINE
    • ZBUDAHCMQUETEO-UHFFFAOYSA-N
    • MFCD17169196
    • EN300-2127065
    • A934009
    • SCHEMBL1224878
    • CS-0370438
    • AKOS022639262
    • PS-11704
    • DTXSID30238435
    • AS-813/43501791
    • 91167-85-0
    • 4-Chloro-2-fluoro-5-methoxyaniline
    • MDL: MFCD17169196
    • Inchi: InChI=1S/C7H7ClFNO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,10H2,1H3
    • InChI Key: ZBUDAHCMQUETEO-UHFFFAOYSA-N
    • SMILES: COC1=C(C=C(C(=C1)N)F)Cl

Computed Properties

  • Exact Mass: 175.02
  • Monoisotopic Mass: 175.02
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 1.331
  • Boiling Point: 269°C at 760 mmHg
  • Flash Point: 116.5°C
  • Refractive Index: 1.55

4-Chloro-2-fluoro-5-methoxyaniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2127065-0.25g
4-chloro-2-fluoro-5-methoxyaniline
91167-85-0 95%
0.25g
$163.0 2023-09-16
1PlusChem
1P00IGZB-500mg
Benzenamine, 4-chloro-2-fluoro-5-methoxy-
91167-85-0 95%
500mg
$369.00 2024-04-20
abcr
AB531840-1g
4-Chloro-2-fluoro-5-methoxyaniline; .
91167-85-0
1g
€306.40 2025-02-18
A2B Chem LLC
AI61015-500mg
4-Chloro-2-fluoro-5-methoxyaniline
91167-85-0 95%
500mg
$306.00 2024-05-20
abcr
AB531840-250mg
4-Chloro-2-fluoro-5-methoxyaniline; .
91167-85-0
250mg
€164.30 2025-02-18
1PlusChem
1P00IGZB-5g
Benzenamine, 4-chloro-2-fluoro-5-methoxy-
91167-85-0 98%
5g
$1042.00 2025-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1441108-10g
4-Chloro-2-fluoro-5-methoxyaniline
91167-85-0 97%
10g
¥12707.00 2024-04-25
1PlusChem
1P00IGZB-2.5g
Benzenamine, 4-chloro-2-fluoro-5-methoxy-
91167-85-0 95%
2.5g
$821.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1441108-1g
4-Chloro-2-fluoro-5-methoxyaniline
91167-85-0 97%
1g
¥2303.00 2024-04-25
A2B Chem LLC
AI61015-250mg
4-Chloro-2-fluoro-5-methoxyaniline
91167-85-0 95%
250mg
$207.00 2024-05-20

Additional information on 4-Chloro-2-fluoro-5-methoxyaniline

4-Chloro-2-fluoro-5-methoxyaniline: A Comprehensive Overview

The compound 4-Chloro-2-fluoro-5-methoxyaniline, identified by the CAS number 91167-85-0, is a versatile aromatic amine derivative with significant applications in various fields of chemistry. This compound is characterized by its unique substitution pattern, featuring a chlorine atom at the 4-position, a fluorine atom at the 2-position, and a methoxy group at the 5-position of the aniline ring. The combination of these substituents imparts distinct electronic and steric properties to the molecule, making it a valuable building block in organic synthesis.

Recent studies have highlighted the potential of 4-Chloro-2-fluoro-5-methoxyaniline in drug discovery and material science. Researchers have explored its role as an intermediate in the synthesis of bioactive compounds, particularly in the development of novel antibiotics and antiviral agents. The compound's ability to undergo various nucleophilic aromatic substitutions and coupling reactions has made it a preferred substrate for constructing complex molecular frameworks.

In terms of physical properties, 4-Chloro-2-fluoro-5-methoxyaniline exhibits a melting point of approximately 180°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the range of 270-300 nm, which is indicative of its conjugated aromatic system. These properties make it suitable for applications in both solution-phase and solid-phase synthesis.

The synthesis of 4-Chloro-2-fluoro-5-methoxyaniline typically involves multi-step processes, including Friedel-Crafts alkylation, nucleophilic aromatic substitution, and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. For instance, the use of palladium catalysts in cross-coupling reactions has significantly improved the yield and purity of the product.

Beyond its role as an intermediate, 4-Chloro-2-fluoro-5-methoxyaniline has found applications in polymer chemistry. Its ability to act as a monomer precursor has led to the development of novel polymeric materials with tailored electronic and mechanical properties. These materials are being explored for use in advanced electronics, sensors, and energy storage devices.

In conclusion, 4-Chloro-2-fluoro-5-methoxyaniline (CAS No: 91167-85-0) is a multifaceted compound with a wide range of applications across various chemical disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies, positions it as a key player in modern chemical research and industrial applications.

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